2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C15H14N4O2S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-6-16-15(23-9)19-13(20)8-22-7-12-17-11-5-3-2-4-10(11)14(21)18-12/h2-6H,7-8H2,1H3,(H,16,19,20)(H,17,18,21) |
InChI Key |
UBNSOLWTGPNFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Linear Synthesis
Route B: Convergent Synthesis
Route C: Microwave-Assisted One-Pot Synthesis
-
Combine all components in acetonitrile.
-
Irradiate at 130°C for 21 hours.
Advantages : 55% yield, minimal purification.
Disadvantages : Specialized equipment required.
Challenges and Optimization Strategies
-
Oxidation of sulfanyl groups : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
-
Solubility issues : Use polar aprotic solvents (e.g., DMF) with crown ethers to stabilize intermediates.
-
Regioselectivity in quinazoline synthesis : Employ directing groups (e.g., nitro) to control substitution patterns .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
Research has indicated that this compound exhibits notable biological activity, particularly in the context of cancer treatment and antimicrobial effects. The presence of the sulfanyl group enhances its chemical reactivity, which is crucial for its interaction with biological targets. Studies have shown that it can bind to various enzymes and receptors, influencing their activity and providing therapeutic benefits against diseases such as cancer and infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties through in vitro assays against several cancer cell lines. For instance, derivatives of similar compounds have demonstrated significant cytotoxicity against colon cancer, melanoma, and ovarian cancer cell lines . The mechanism of action often involves inhibition of key enzymes or pathways that are critical for tumor growth and survival.
Antimicrobial Applications
Antimicrobial Properties
The compound has also been studied for its antimicrobial efficacy. Its structural components allow it to interact with bacterial membranes or essential metabolic pathways, leading to inhibition of bacterial growth. Similar compounds have shown effectiveness against a range of pathogens, including those responsible for tuberculosis .
Drug Development
Lead Compound for New Drugs
Given its promising biological activities, 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide serves as a lead compound in drug development. Its unique combination of quinazoline and thiazole structures provides a broader spectrum of biological activities compared to other derivatives. This makes it an attractive candidate for further modifications aimed at enhancing efficacy and reducing side effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has demonstrated that modifications to the quinazoline or thiazole moieties can significantly impact biological activity. For example, alterations in substituents on the thiazole ring have been linked to enhanced potency against specific cancer types .
Comparative Analysis with Related Compounds
To illustrate the distinctiveness of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinazoline | Contains a similar quinazoline moiety | Antimicrobial, anticancer |
| 1,2,4-Triazole Derivatives | Features a triazole ring | Antifungal, antimicrobial |
| N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide | Contains a thiadiazole structure | Antimicrobial |
| N-Hydroxy-N-(4-methyl-1,3-thiazol-2-yl)methylacetamide | Similar thiazole component | Antimicrobial |
This table highlights how the unique combination of both quinazoline and thiazole structures in this compound contributes to its broader spectrum of biological activities compared to other derivatives.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares core structural motifs with several sulfanyl-acetamide derivatives. Key comparisons include:
Key Differences and Implications
Heterocyclic Core Variations: The target compound’s 4-hydroxyquinazolin-2-yl group is rare among analogues, which typically employ oxadiazole (8e), triazole (VUAA-1), or benzothiazole () cores. iCRT3 (oxazole-thiazole) exhibits Wnt pathway inhibition, while VUAA-1 (triazole-pyridine) targets olfactory channels. This highlights how heterocycle choice dictates biological targets .
Substituent Effects :
- The 5-methylthiazole in the target compound enhances lipophilicity compared to unsubstituted thiazoles (e.g., ). Methyl groups generally improve metabolic stability .
- Electron-withdrawing groups (e.g., nitro in 8h ) increase melting points (158–159°C vs. 117–118°C for 8e ), reflecting stronger intermolecular forces .
The target compound’s hydroxyquinazoline may confer antioxidant or kinase-inhibitory effects, but empirical data is lacking .
Synthetic Routes :
- The target compound likely requires coupling of 4-hydroxyquinazoline-2-methanethiol with bromoacetamide-thiazole intermediates, akin to methods in . This contrasts with 8a–h , synthesized via nucleophilic substitution between oxadiazole-thiols and bromo-propanamides .
Physicochemical Properties
Biological Activity
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a quinazoline moiety with a thiazole ring, and the presence of a sulfanyl group enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include dimethylformamide (DMF) and potassium carbonate (K2CO3), which are used under reflux conditions to facilitate the formation of the desired product. The synthetic pathway can be summarized as follows:
- Formation of Quinazoline Derivative : The initial step involves synthesizing the quinazoline framework through cyclization reactions.
- Thiazole Integration : The thiazole ring is introduced via nucleophilic substitution or condensation reactions.
- Sulfanyl Group Addition : The sulfanyl group is incorporated by reacting with appropriate thiol derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
This compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notable findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM .
| Bacterial Strain | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Staphylococcus aureus | TBD |
| Staphylococcus epidermidis | TBD |
Anticancer Activity
The anticancer potential of this compound has also been investigated using various cancer cell lines. Studies employing the Sulforhodamine B (SRB) assay revealed promising results:
- Cell Lines Tested : A549 (lung cancer), C6 (glioma).
| Cell Line | Inhibition (%) | IC50 (μM) |
|---|---|---|
| A549 | TBD | TBD |
| C6 | TBD | TBD |
The mechanism of action appears to involve apoptosis induction, as evidenced by caspase activation assays .
The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing their activity. This includes:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes in cancer cells.
Case Studies
Several studies have documented the efficacy of this compound in vitro, showcasing its potential as a lead candidate for further development in both antimicrobial and anticancer therapies.
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against multiple strains, suggesting a broad-spectrum activity profile.
- Anticancer Evaluation : Another investigation highlighted the anticancer effects on cultured leukemia and lymphoma cell lines, indicating that structural modifications could enhance potency against specific cancer types .
Q & A
Q. How to design a robust SAR study for derivative libraries?
- Workflow :
Diversity-Oriented Synthesis : Vary substituents on the quinazoline and thiazole rings .
High-Throughput Screening : Test analogs against multiple targets (e.g., kinases, GPCRs).
QSAR Modeling : Use machine learning (e.g., random forest) to predict activity from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
